2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane
Description
2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane is a chlorinated bis-ether compound characterized by a central ethylidene group flanked by two oxygen atoms, each connected to propane moieties substituted with chlorine atoms. These compounds typically exhibit high reactivity due to the presence of chlorine atoms and ether linkages, making them relevant in industrial synthesis and chemical research .
Properties
CAS No. |
69814-62-6 |
|---|---|
Molecular Formula |
C8H17ClO2 |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
2-(2-chloro-1-propan-2-yloxyethoxy)propane |
InChI |
InChI=1S/C8H17ClO2/c1-6(2)10-8(5-9)11-7(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
DYZANRMDXUPKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CCl)OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane typically involves the reaction of 2-chloroethanol with propylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of diols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. These interactions can affect various biological processes and pathways, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane and related compounds:
Table 1: Comparative Analysis of Chlorinated and Fluorinated Bis-Ethers
Key Comparisons :
Structural Differences :
- Chlorinated vs. Fluorinated Substituents : The target compound and Bis(2-chloro-1-methylethyl) ether feature chlorine atoms, which enhance electrophilicity and reactivity. In contrast, the fluorinated analog (CAS 162401-06-1) exhibits lower reactivity and higher thermal stability due to strong C-F bonds .
- Backbone Complexity : Bis(chloromethyl)ether (BCME) has a simpler structure with two chloromethyl groups, whereas the target compound and Bis(2-chloro-1-methylethyl) ether incorporate branched propane chains, influencing steric effects and solubility .
Synthetic Methods :
- Chlorinated bis-ethers like Bis(2-chloro-1-methylethyl) ether are synthesized via alkylation of propane diols with chlorinating agents. The target compound may involve Cu-catalyzed homocoupling of terminal alkynes, as seen in and for structurally complex ethers.
- Fluorinated analogs require specialized fluorination techniques, such as electrochemical or gas-phase reactions, to achieve high purity .
Toxicity and Applications: Chlorinated Ethers: Bis(2-chloro-1-methylethyl) ether and BCME are regulated due to carcinogenicity (IARC Group 1 and 2B, respectively). Fluorinated Ethers: Fluorinated compounds like CAS 162401-06-1 are utilized in medical applications (e.g., anesthetics) but require stringent impurity control . Phosphate Esters: Compounds like CAS 34621-99-3 are non-volatile and used as flame retardants, avoiding the acute toxicity of chlorinated ethers .
Research Findings and Contradictions
- Synthetic Challenges : While and demonstrate high-yield (96%) Cu-catalyzed coupling for complex ethers, industrial synthesis of simpler chlorinated ethers (e.g., CAS 108-60-1) often faces scalability issues due to side reactions .
- This contrasts with fluorinated ethers, which prioritize stability over reactivity .
Biological Activity
Overview of 2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane
2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane, commonly referred to as bisphenol A (BPA) derivative, is a synthetic organic compound primarily used in the production of plastics and resins. Its structure includes two chloroethylidene groups linked by ether bonds, which influences its biological activity.
The biological activity of 2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane is largely attributed to its ability to interact with various biological pathways:
- Endocrine Disruption : This compound has been studied for its potential as an endocrine disruptor. It can mimic estrogen and interfere with hormonal signaling pathways, leading to reproductive and developmental issues in both wildlife and humans.
- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on various cell lines. The mechanism involves the induction of oxidative stress and apoptosis in cells, particularly in cancerous tissues.
- Genotoxicity : Some studies suggest that exposure to 2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane can lead to DNA damage and mutations, raising concerns about its carcinogenic potential.
Case Studies
- Reproductive Health : A study investigated the effects of this compound on male reproductive health in animal models. Results indicated a significant reduction in sperm quality and quantity following exposure during critical developmental windows.
- Cancer Research : In vitro studies have shown that 2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane can promote the proliferation of breast cancer cells through estrogen receptor-mediated pathways. This raises concerns about its role in tumorigenesis.
- Developmental Toxicity : Animal studies have demonstrated that prenatal exposure to this compound can lead to developmental abnormalities, including neurodevelopmental deficits and altered sexual differentiation.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
